molecular formula C16H22ClN3O4S3 B11409109 N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine

N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B11409109
M. Wt: 452.0 g/mol
InChI Key: IJTXVSKUFZYJTB-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound with a unique structure that includes a thiazole ring, sulfonyl groups, and a dimethylamino propyl chain

Preparation Methods

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl groups and the dimethylamino propyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the dimethylamino group can be oxidized under specific conditions.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents.

    Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and the sulfonyl groups play a crucial role in binding to these targets, which may include enzymes and receptors. The dimethylamino propyl chain can enhance the compound’s solubility and bioavailability, facilitating its biological activity.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE is unique due to its specific combination of functional groups. Similar compounds include:

    4-(4-CHLOROBENZENESULFONYL)BENZALDEHYDE: Lacks the thiazole ring and the dimethylamino propyl chain.

    4-CHLOROBENZENESULFONIC ACID, SODIUM SALT: Contains the benzenesulfonyl group but lacks the thiazole ring and the dimethylamino propyl chain.

This uniqueness makes 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22ClN3O4S3

Molecular Weight

452.0 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C16H22ClN3O4S3/c1-4-26(21,22)16-19-15(14(25-16)18-10-5-11-20(2)3)27(23,24)13-8-6-12(17)7-9-13/h6-9,18H,4-5,10-11H2,1-3H3

InChI Key

IJTXVSKUFZYJTB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCCN(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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